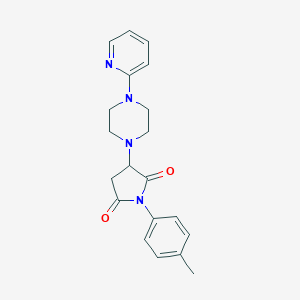![molecular formula C18H10N2OS2 B304531 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile, also known as MTIC, is a synthetic organic compound that belongs to the family of indeno[2,1-b]pyridines. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties. In
科学的研究の応用
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, including cardiovascular diseases and neurodegenerative diseases.
作用機序
The mechanism of action of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile may exert its anticancer activity by inhibiting the activity of DNA topoisomerase I, an enzyme that is involved in DNA replication and transcription. 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of DNA topoisomerase I. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, and antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has several advantages for lab experiments. It is readily available, easy to synthesize, and has been shown to exhibit potent biological activity. However, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile also has some limitations for lab experiments. It is highly insoluble in water, which may limit its use in certain experiments. Moreover, 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been shown to exhibit some toxicity in vitro, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One possible direction is the development of new derivatives of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile with improved solubility and reduced toxicity. Another possible direction is the study of the mechanism of action of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile, which may lead to the development of new anticancer drugs. Moreover, the study of the antibacterial, antioxidant, and anti-inflammatory properties of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile may lead to the development of new antibiotics and drugs for the treatment of various diseases.
合成法
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyano-4-(2-thienyl)but-2-enoic acid with thionyl chloride, followed by reaction with methyl mercaptan and indanone. Another method involves the reaction of 2-amino-3-cyano-4-(2-thienyl)but-2-enoic acid with indanone in the presence of a catalyst, followed by reaction with methyl mercaptan and thionyl chloride. Both methods have been shown to yield high purity and high yield of 2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile.
特性
製品名 |
2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
分子式 |
C18H10N2OS2 |
分子量 |
334.4 g/mol |
IUPAC名 |
2-methylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10N2OS2/c1-22-18-12(9-19)14(13-7-4-8-23-13)15-10-5-2-3-6-11(10)17(21)16(15)20-18/h2-8H,1H3 |
InChIキー |
OEXJFADEPNJFSM-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
正規SMILES |
CSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
